molecular formula C34H23N3O7 B12462242 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate

Cat. No.: B12462242
M. Wt: 585.6 g/mol
InChI Key: MFTXSSORWGHAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and is further functionalized with nitrophenyl and isoindole groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these steps include brominating agents, palladium catalysts, and base conditions to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include hydrogen gas with palladium on carbon for reductions, and nucleophiles such as amines or thiols for substitution reactions. Typical conditions involve moderate temperatures and pressures to ensure efficient reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with biological macromolecules. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C34H23N3O7

Molecular Weight

585.6 g/mol

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-[4-(1,3-dioxoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C34H23N3O7/c1-19-7-14-28-26(15-19)27(34(41)44-18-31(38)22-9-8-20(2)30(16-22)37(42)43)17-29(35-28)21-10-12-23(13-11-21)36-32(39)24-5-3-4-6-25(24)33(36)40/h3-17H,18H2,1-2H3

InChI Key

MFTXSSORWGHAPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.